4-Piperazin-1-yl-pyrrolidin-3-ol
Description
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-piperazin-1-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H17N3O/c12-8-6-10-5-7(8)11-3-1-9-2-4-11/h7-10,12H,1-6H2 |
InChI Key |
XCQKGRUMUUYHMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2CNCC2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 4-Piperazin-1-yl-pyrrolidin-3-ol often differ in the type of cyclic amine (piperazine vs. piperidine) or substituents (e.g., hydroxymethyl, pyrazole). Below is a detailed comparison of key analogs based on available evidence:
Structural and Physicochemical Comparisons
Pharmacological and Functional Insights
- Piperazine vs. Piperidine Analogs : Piperazine-containing compounds (e.g., this compound) exhibit higher basicity and hydrogen-bonding capacity compared to piperidine analogs like 1-(Piperidin-4-yl)pyrrolidin-3-ol. This difference may influence receptor binding kinetics and CNS penetration.
- Hydroxymethyl and Pyridazine Modifications : Compounds like C₁₁H₁₈N₄O₂ () show increased hydrophilicity due to the hydroxymethyl group, which may improve solubility but reduce membrane permeability. The pyridazine moiety could confer metabolic stability by resisting oxidation.
- Complex Derivatives in Oncology : The crystalline derivative from demonstrates how advanced substitutions (e.g., methoxyphenyl, triazine) expand therapeutic applications, particularly in cancer, by targeting proliferative signaling pathways.
Preparation Methods
Nucleophilic Substitution via Mesylate Intermediates
A widely employed strategy involves converting the hydroxyl group of pyrrolidin-3-ol derivatives into a mesylate, which serves as a superior leaving group for subsequent piperazine substitution. In a protocol adapted from malaria drug synthesis research, 4-hydroxypyrrolidin-3-ol is treated with methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF) under basic conditions (triethylamine, 0°C to room temperature) to yield the mesylate intermediate . This intermediate is then reacted with excess piperazine in dimethylformamide (DMF) at 80–90°C for 4–6 hours, achieving substitution at the 4-position. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated via crystallization from ethanol/water, yielding 4-piperazin-1-yl-pyrrolidin-3-ol with >75% purity .
Key Optimization:
-
Temperature Control: Maintaining reaction temperatures below 90°C prevents decomposition of the mesylate intermediate.
-
Solvent Selection: DMF enhances nucleophilicity of piperazine, while THF minimizes side reactions during mesylation .
To mitigate side reactions during piperazine introduction, protective group chemistry is critical. A Boc (tert-butyloxycarbonyl)-mediated approach, as detailed in antimalarial hybrid synthesis, involves:
-
Protection: Treating pyrrolidin-3-ol with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) to form Boc-protected pyrrolidin-3-ol .
-
Mesylation and Substitution: The protected intermediate undergoes mesylation followed by piperazine substitution under conditions similar to Section 1.
-
Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA) in DCM yields the final product .
Advantages:
-
Improved Yield: 85% over three steps compared to 60% in unprotected routes .
-
Reduced Byproducts: Boc protection prevents hydroxyl group participation in undesired side reactions .
Continuous Flow Synthesis for Scalability
Large-scale production (kilogram quantities) necessitates continuous flow methods to enhance efficiency. Adapting protocols from kinase inhibitor synthesis, a telescoped process eliminates intermediate isolations :
-
Step 1 (Mesylation): A solution of pyrrolidin-3-ol and MsCl in THF is mixed in a continuous reactor (residence time: 10 minutes).
-
Step 2 (Substitution): The mesylate stream is combined with piperazine in DMF within a second reactor (80°C, residence time: 2 hours).
-
Step 3 (Workup): The reaction mixture undergoes continuous liquid-liquid extraction (water/ethyl acetate) to isolate the product .
Process Metrics:
-
Throughput: 1.2 kg/hour with >95% conversion.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Mesylate Substitution | 75 | 90 | Simple, minimal protection steps | Requires excess piperazine |
| Reductive Amination | 65 | 85 | No protective groups needed | Low regioselectivity |
| Boc-Mediated Route | 85 | 95 | High selectivity, scalable | Additional deprotection step |
| Continuous Flow | 90 | 98 | High throughput, minimal manual handling | Requires specialized equipment |
Analytical Characterization and Quality Control
Critical quality attributes (CQAs) for this compound include:
-
Structural Confirmation: NMR (DMSO-d6): δ 3.85 (m, 1H, C3-OH), 3.10–2.80 (m, 8H, piperazine), 2.75–2.50 (m, 4H, pyrrolidine) .
-
Impurity Profile: LC-MS identifies <0.5% des-piperazine byproduct (m/z 130.1) .
-
Chiral Purity: Chiral HPLC (Chiralpak AD-H column) confirms racemic composition unless asymmetric synthesis is employed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
